An In-depth Technical Guide to Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH: A Key Intermediate for Antibody-Drug Conjugates
An In-depth Technical Guide to Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH: A Key Intermediate for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH, a crucial intermediate in the development of Antibody-Drug Conjugates (ADCs). This document details its chemical structure, physicochemical properties, and its role as a cleavable linker in targeted cancer therapy. Furthermore, this guide outlines generalized experimental protocols for its synthesis, purification, and analysis, and includes visualizations of its integration into ADC workflows and its mechanism of action.
Introduction
Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is a sophisticated chemical entity that serves as a cornerstone in the construction of advanced therapeutic agents, specifically Antibody-Drug Conjugates. Its unique structure incorporates a tetrapeptide sequence (Gly-Gly-Phe-Gly) that is recognized and cleaved by specific lysosomal proteases, such as Cathepsin L, which are often overexpressed in the tumor microenvironment. This targeted cleavage mechanism ensures the controlled release of cytotoxic payloads within cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window of the ADC. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is instrumental for its use in solid-phase peptide synthesis (SPPS), allowing for the sequential assembly of the peptide chain.
Chemical Structure and Properties
The chemical structure of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is characterized by the Fmoc-protected tetrapeptide linked to an amino-methoxy-acetic acid moiety.
Table 1: Physicochemical Properties of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₅N₅O₉ | [1] |
| Molecular Weight | 645.66 g/mol | [1] |
| CAS Number | 2264011-98-3 | [1] |
| Appearance | White to off-white solid (predicted) | [2] |
| Solubility | DMSO: 100 mg/mL (154.88 mM) | [1] |
| In Vivo Solubility | ≥ 2.5 mg/mL (3.87 mM) in 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | [1] |
| Storage | Powder: 4°C, sealed from moisture. In solvent: -80°C (6 months), -20°C (1 month) | [3][4] |
Role in Antibody-Drug Conjugates (ADCs)
Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is a critical component in the synthesis of cleavable linkers for ADCs. The Gly-Gly-Phe-Gly (GGFG) sequence is specifically designed to be stable in systemic circulation but susceptible to cleavage by lysosomal enzymes upon internalization of the ADC into target cancer cells.
ADC Workflow
The following diagram illustrates the general workflow of an ADC utilizing a GGFG-containing linker.
Linker Cleavage Signaling Pathway
The enzymatic cleavage of the GGFG linker is a critical step for the release of the cytotoxic drug.
Experimental Protocols
The following are generalized protocols for the synthesis, purification, and analysis of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH, based on standard solid-phase peptide synthesis (SPPS) and analytical techniques.
Synthesis via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of the title compound on a rink amide resin.
Materials:
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Rink Amide resin
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Fmoc-Gly-OH
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Fmoc-Phe-OH
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Fmoc-NH-CH2-O-CH2COOH
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N,N'-Diisopropylcarbodiimide (DIC)
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Oxyma Pure
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20% Piperidine (B6355638) in Dimethylformamide (DMF)
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DMF
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Dichloromethane (DCM)
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Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
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Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
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Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
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First Amino Acid Coupling (Gly):
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Pre-activate Fmoc-Gly-OH (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 15 minutes.
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Add the activated amino acid solution to the resin and shake for 2 hours.
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Wash the resin with DMF and DCM.
-
-
Sequential Coupling: Repeat the deprotection (step 2) and coupling (step 3) steps for Fmoc-Phe-OH, Fmoc-Gly-OH, and finally Fmoc-NH-CH2-O-CH2COOH.
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Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.
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Cleavage from Resin:
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Wash the resin with DCM and dry under vacuum.
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Treat the resin with the TFA cleavage cocktail for 2-3 hours.
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Filter the resin and collect the filtrate.
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Precipitate the crude peptide in cold diethyl ether.
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Centrifuge and wash the pellet with cold ether to obtain the crude product.
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Table 2: Summary of SPPS Cycles
| Cycle | Step | Reagents |
| 1 | Deprotection | 20% Piperidine in DMF |
| Coupling | Fmoc-Gly-OH, DIC, Oxyma Pure | |
| 2 | Deprotection | 20% Piperidine in DMF |
| Coupling | Fmoc-Phe-OH, DIC, Oxyma Pure | |
| 3 | Deprotection | 20% Piperidine in DMF |
| Coupling | Fmoc-Gly-OH, DIC, Oxyma Pure | |
| 4 | Deprotection | 20% Piperidine in DMF |
| Coupling | Fmoc-NH-CH2-O-CH2COOH, DIC, Oxyma Pure | |
| Final | Cleavage | TFA, TIS, H₂O |
Purification by Reverse-Phase HPLC (RP-HPLC)
Instrumentation:
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Preparative RP-HPLC system with a C18 column.
Mobile Phase:
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A: 0.1% TFA in water
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B: 0.1% TFA in acetonitrile
Procedure:
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Dissolve the crude product in a minimal amount of mobile phase A, with sonication if necessary.
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Inject the sample onto the equilibrated C18 column.
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Elute the peptide using a linear gradient of mobile phase B (e.g., 5-95% over 30 minutes).
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Monitor the elution profile at 220 nm and 280 nm.
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Collect fractions corresponding to the main product peak.
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Analyze the collected fractions for purity by analytical RP-HPLC.
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Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Analytical Methods
Table 3: Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
| Analytical RP-HPLC | Purity assessment | A single major peak indicating high purity. |
| Mass Spectrometry (e.g., ESI-MS) | Molecular weight confirmation | A peak corresponding to the calculated molecular weight of 645.66 [M+H]⁺. |
| ¹H NMR and ¹³C NMR | Structural elucidation | Characteristic peaks for the aromatic protons of the Fmoc and Phe groups, and the aliphatic protons of the glycine (B1666218) and linker moieties. |
Note: Specific NMR and mass spectrometry data for this exact compound are not publicly available and would need to be determined experimentally.
Conclusion
Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is a highly valuable and versatile building block in the field of antibody-drug conjugates. Its well-defined structure, incorporating a protease-cleavable peptide sequence, allows for the development of ADCs with enhanced tumor-specific payload delivery and improved safety profiles. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important class of molecules. Further investigation into its specific physicochemical properties and the development of optimized synthetic protocols will continue to advance its application in next-generation cancer therapeutics.
